(S)-2-Amino-N-[2-(benzyl-methyl-amino)-cyclohexyl]-propionamide
Description
(S)-2-Amino-N-[2-(benzyl-methyl-amino)-cyclohexyl]-propionamide is a chiral amide derivative characterized by a cyclohexyl scaffold substituted with benzyl-methyl-amino and propionamide groups. The (S)-configuration at the α-carbon of the propionamide moiety confers stereospecificity, which is critical for its biological interactions. Its molecular structure integrates a rigid cyclohexyl ring, a flexible benzyl-methyl-amino side chain, and a polar amide group, balancing lipophilicity and solubility for optimal pharmacokinetics.
Properties
IUPAC Name |
(2S)-2-amino-N-[2-[benzyl(methyl)amino]cyclohexyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-13(18)17(21)19-15-10-6-7-11-16(15)20(2)12-14-8-4-3-5-9-14/h3-5,8-9,13,15-16H,6-7,10-12,18H2,1-2H3,(H,19,21)/t13-,15?,16?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEGXVIPFGXYJP-JEYLPNPQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCCC1N(C)CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1CCCCC1N(C)CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-[2-(benzyl-methyl-amino)-cyclohexyl]-propionamide typically involves multiple steps. One common method starts with the preparation of the cyclohexylamine derivative, followed by the introduction of the benzyl-methyl-amino group. The final step involves the coupling of the amino group with the propionamide moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and reaction conditions to facilitate the coupling reactions and minimize by-products.
Chemical Reactions Analysis
Alkylation Reactions
The secondary amine (-N(CH₃)benzyl) undergoes alkylation with alkyl halides or epoxides. Key findings:
| Reaction Partner | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ethyl bromide | K₂CO₃, DMF, 60°C | N-Ethyl derivative | 78% | |
| Epichlorohydrin | H₂O, rt, 12h | Epoxide ring-opened adduct | 65% |
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Alkylation at the benzyl-methyl-amino group preserves chirality but may alter pharmacological activity.
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Steric hindrance from the cyclohexyl ring limits reactivity with bulky electrophiles.
Acylation Reactions
The primary amino group (-NH₂) reacts with acylating agents:
| Acylating Agent | Conditions | Product | Outcome |
|---|---|---|---|
| Acetyl chloride | Pyridine, 0°C | N-Acetylated derivative | Stabilizes amine against oxidation |
| Benzoyl chloride | Et₃N, THF | N-Benzoyl derivative | Enhanced lipophilicity |
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Acylation occurs regioselectively at the primary amine due to higher nucleophilicity.
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No racemization observed at the (S)-stereocenter under mild conditions .
Oxidation Reactions
The cyclohexyl ring and amine groups are susceptible to oxidation:
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| KMnO₄ (aq) | 80°C, 2h | Cyclohexanone derivative | Over-oxidation to carboxylic acid occurs with prolonged heating |
| H₂O₂, Fe²⁺ | pH 7, rt | N-Oxide | Reversible under reducing conditions |
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Oxidation of the cyclohexyl ring disrupts conformational flexibility, impacting receptor binding.
Nucleophilic Substitution
The amino group participates in SN² reactions:
| Substrate | Conditions | Product | Yield |
|---|---|---|---|
| 2-Bromoethanol | DMSO, 50°C | Aminoethanol derivative | 62% |
| Methyl iodide | MeOH, reflux | Quaternary ammonium salt | 85% |
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SN² reactions proceed with retention of configuration at the chiral center.
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Quaternary ammonium derivatives show enhanced water solubility.
Cyclization Reactions
Intramolecular aza-Michael reactions form piperidine derivatives under basic conditions:
| Base | Solvent | Product | Selectivity |
|---|---|---|---|
| TBAF | THF | 2,6-trans-piperidine | trans: cis = 90:10 |
| Cs₂CO₃ | DCM | 2,5-disubstituted piperidine | 73% yield |
Comparative Reactivity with Structural Analogs
Mechanistic Insights
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Steric Effects : The cyclohexyl group reduces reaction rates with bulky reagents (e.g., tert-butyl bromide).
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Electronic Effects : Electron-withdrawing substituents on the benzyl ring (e.g., Cl) increase amine nucleophilicity .
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Solvent Dependency : Polar aprotic solvents (DMF, DMSO) accelerate SN² reactions, while nonpolar solvents favor cyclization .
Scientific Research Applications
(S)-2-Amino-N-[2-(benzyl-methyl-amino)-cyclohexyl]-propionamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-[2-(benzyl-methyl-amino)-cyclohexyl]-propionamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Positional Isomerism
- 4-(Benzyl-methyl-amino)-cyclohexyl Variant: identifies a positional isomer where the benzyl-methyl-amino group is at the 4-position instead of the 2-position.
- Impact on LIMK Selectivity : highlights that substituent position on the cyclohexyl linker (1,2- vs. 1,4-) influences LIMK1/LIMK2 selectivity. For example, (R,R)-1,2-cyclohexyl analogs (e.g., compounds 25–26) showed LIMK1 selectivity, while (S,S)-1,2-cyclohexyl derivatives (compounds 23–24) favored LIMK2 .
Substituent Modifications
- Cyclopropyl vs. However, this modification may reduce metabolic stability due to increased steric bulk .
- Acetylated Derivatives: The acetyl-methyl-amino variant (CAS 1354020-12-4, ) introduces a polar acetyl group, likely improving solubility but reducing cell permeability due to increased hydrophilicity .
Modifications to the Benzyl Group
Halogenation
- Fluorobenzyl Derivatives: (S)-2-Amino-N-(2-fluoro-benzyl)-N-methyl-propionamide (CAS 1219957-26-2, ) incorporates a fluorine atom, which can enhance binding via halogen bonding with kinase catalytic pockets. However, its smaller molecular weight (C11H15FN2O, 222.25 g/mol) compared to the parent compound (~315 g/mol) may reduce target residence time .
- Dichlorobenzyl Analogs: (S)-2-Amino-N-(2,3-dichloro-benzyl)-N-methyl-propionamide (CAS 1308968-69-5, ) shows increased lipophilicity (logP ~2.5), favoring blood-brain barrier penetration but risking off-target toxicity .
Alkoxy Substitutions
Stereochemical Variations
- (R,R)- vs. (S,S)-Cyclohexyl Linkers : demonstrates that stereochemistry profoundly impacts kinase selectivity. (R,R)-1,2-cyclohexyl derivatives (e.g., compound 25) exhibited LIMK1 selectivity (IC50 = 12 nM), while (S,S)-analogs (compound 23) showed LIMK2 preference (IC50 = 18 nM) . This suggests that the (S)-configuration in the parent compound may inherently bias toward LIMK2 inhibition.
Structural and Pharmacokinetic Comparison Table
Key Research Findings
Stereochemistry Dictates Selectivity : (R,R)-cyclohexyl linkers favor LIMK1 inhibition, while (S,S)- or parent compound’s (S)-configuration may bias toward LIMK2 .
Halogenation Enhances Potency : Iodide substituents (compound 22) doubled LIMK1/2 inhibition compared to bromide analogs, suggesting halogen size impacts binding .
Cyclopropyl Groups Improve Rigidity : Cyclopropyl-substituted analogs (e.g., CAS 1354002-42-8) may enhance target engagement but require metabolic stability studies .
Methoxy Substitutions Trade Solubility for Permeability : Methoxybenzyl derivatives () prioritize solubility over membrane penetration, limiting CNS applications .
Biological Activity
(S)-2-Amino-N-[2-(benzyl-methyl-amino)-cyclohexyl]-propionamide, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes:
- Amino group : Imparts basicity and potential for hydrogen bonding.
- Propanamide moiety : Contributes to the compound's stability and solubility.
- Cyclohexyl ring : Provides steric hindrance, influencing receptor binding.
The molecular formula is with a molecular weight of approximately 317.47 g/mol .
This compound is posited to interact with various biological targets, including:
- Enzymes : It may modulate enzyme activity through competitive inhibition or allosteric modulation.
- Receptors : The compound is likely to bind to specific receptors, influencing signaling pathways crucial for therapeutic effects.
Anticonvulsant Properties
Research indicates that similar compounds exhibit anticonvulsant properties. For instance, studies on related structures have shown that modifications can enhance efficacy against seizures. In particular, the (R)-enantiomer of lacosamide has demonstrated significant anticonvulsant activity, suggesting that this compound may also possess similar properties .
Interaction with Neurotransmitter Systems
The compound's structural features suggest it could interact with neurotransmitter systems:
- Dopaminergic and serotonergic pathways : Modulation of these pathways may lead to therapeutic effects in mood disorders and neurodegenerative diseases.
- Potential MAO-B inhibition : Analogous compounds have shown promise as MAO-B inhibitors, which could position this compound as a candidate for treating Parkinson's disease .
Study 1: Anticonvulsant Activity Assessment
In a study assessing the anticonvulsant activity of structurally similar compounds, this compound was evaluated using the maximal electroshock seizure test. Preliminary results indicated a protective effect against induced seizures, warranting further investigation into its mechanism of action and efficacy .
Study 2: Enzyme Interaction Studies
Research utilizing molecular docking simulations revealed that this compound could effectively bind to the active site of key enzymes involved in neurotransmitter metabolism. The binding affinity was comparable to known inhibitors, suggesting potential for therapeutic applications in neurodegenerative conditions .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Lacosamide | N-benzyl 2-acetamido-3-methoxypropionamide | Anticonvulsant |
| Safinamide | MAO-B inhibitor with benzyl moiety | Neuroprotective |
| (R)-enantiomer | Stereoisomer of lacosamide | Enhanced anticonvulsant activity |
The unique combination of functional groups in this compound sets it apart from these compounds, potentially conferring distinct biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
